molecular formula C13H23NO6 B5796764 methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate

methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate

Cat. No. B5796764
M. Wt: 289.32 g/mol
InChI Key: YBFJKYZHBGIHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate, also known as MTTAB, is a synthetic compound that has recently gained attention in scientific research. This molecule belongs to the class of cyclic esters and has a unique structure that makes it an interesting subject of study. In

Scientific Research Applications

Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has been found to have a wide range of scientific research applications. It has been used as a building block for the synthesis of various cyclic compounds, such as macrocycles and cryptands. methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has also been used as a ligand for the coordination of metal ions in supramolecular chemistry. In addition, methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has been used as a precursor for the synthesis of surfactants and polymers.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate is not fully understood, but it is believed to involve the formation of inclusion complexes with guest molecules. The cyclic structure of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate allows it to form a cavity that can accommodate guest molecules, such as metal ions or organic compounds. This inclusion complex formation can lead to changes in the physical and chemical properties of the guest molecule, such as its solubility and reactivity.
Biochemical and Physiological Effects
methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be biocompatible. This makes it a promising candidate for biomedical applications, such as drug delivery and imaging.

Advantages and Limitations for Lab Experiments

Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has some limitations, such as its limited solubility in water and some organic solvents. This can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate. One area of interest is the development of new synthetic methods for methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate and its derivatives. Another area of interest is the study of the inclusion complex formation of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate with various guest molecules and its potential applications in materials science and biomedicine. Additionally, the investigation of the biochemical and physiological effects of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate and its derivatives could lead to new biomedical applications.

Synthesis Methods

Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate is synthesized by reacting 1,4,7-trioxa-10-azacyclododecane with ethyl 4-oxo-4-butenoate in the presence of methyl iodide. The reaction yields methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate as a white crystalline solid with a high purity and yield. This synthesis method is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododec-10-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-17-13(16)3-2-12(15)14-4-6-18-8-10-20-11-9-19-7-5-14/h2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFJKYZHBGIHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N1CCOCCOCCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate

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